molecular formula C19H17N5O3S B2907187 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1219901-97-9

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2907187
CAS No.: 1219901-97-9
M. Wt: 395.44
InChI Key: ALPLTOLLWWORDD-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, the carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acyl chloride.

    Coupling with Pyridazinone: The acyl chloride is then reacted with 3-(furan-2-yl)-6-oxopyridazin-1(6H)-amine under basic conditions to form the desired amide bond.

    Final Assembly: The intermediate product is then coupled with an appropriate ethylating agent to introduce the ethyl group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted furan or thiophene derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology and Medicine

In medicinal chemistry, N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with various biological targets.

Industry

In material science, this compound can be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or interference with cell signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its combination of multiple heterocyclic rings, which imparts unique electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-23-15(12-14(21-23)17-5-3-11-28-17)19(26)20-8-9-24-18(25)7-6-13(22-24)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPLTOLLWWORDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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